2-(n-Heptanoyl)tiofeno

Descripción general

Descripción

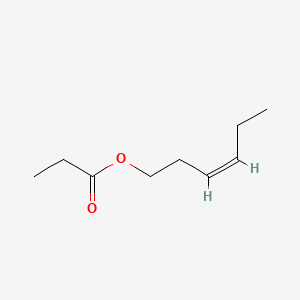

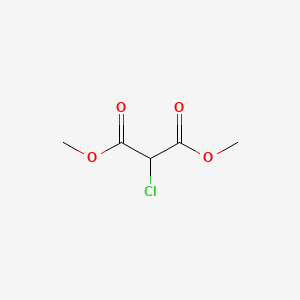

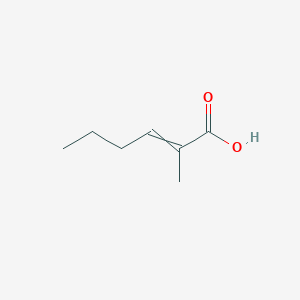

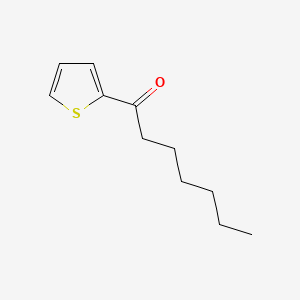

“2-(n-Heptanoyl)thiophene” is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 . It is also known as 1-(2-Thienyl)-1-heptanone .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

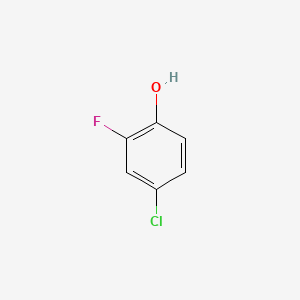

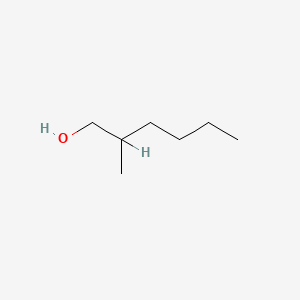

The molecular structure of “2-(n-Heptanoyl)thiophene” consists of a thiophene ring attached to a heptanoyl group . Thiophene is a five-membered ring made up of one sulfur and four carbon atoms .

Physical And Chemical Properties Analysis

“2-(n-Heptanoyl)thiophene” has a boiling point of 154-156°C at 15mm, a density of 1.026, and a refractive index of 1.5210 . It also has a LogP value of 3.817, which is an estimate of its lipophilicity .

Aplicaciones Científicas De Investigación

Química Medicinal

Los análogos basados en tiofeno, incluido el 2-(n-Heptanoyl)tiofeno, han sido de interés para un número creciente de científicos como una posible clase de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .

Fármacos Antiinflamatorios

Los derivados del tiofeno, como el suprofeno, que tiene un marco de tiofeno 2-sustituido, se conocen como fármacos antiinflamatorios no esteroideos . Esto sugiere aplicaciones potenciales de this compound en el desarrollo de nuevos fármacos antiinflamatorios.

Anestésicos Dentales

La articaína, un tiofeno 2,3,4-trisustituido, se utiliza como bloqueador de los canales de sodio dependientes del voltaje y anestésico dental en Europa . Esto indica que el this compound podría utilizarse potencialmente en el desarrollo de nuevos anestésicos dentales.

Inhibidores de la Corrosión

Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que el this compound podría utilizarse como inhibidor de la corrosión en diversas aplicaciones industriales.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Por lo tanto, el this compound podría utilizarse potencialmente en el desarrollo de nuevos semiconductores orgánicos.

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados del tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que el this compound podría utilizarse en el desarrollo de nuevos OLED.

Mecanismo De Acción

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. Some thiophene-based compounds have been found to exhibit a range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Safety data sheets suggest that exposure to “2-(n-Heptanoyl)thiophene” should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes .

Direcciones Futuras

Thiophene derivatives, including “2-(n-Heptanoyl)thiophene”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring new synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry .

Propiedades

IUPAC Name |

1-thiophen-2-ylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFJEMAAFFMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184737 | |

| Record name | 2-(n-Heptanoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30711-40-1 | |

| Record name | 1-(2-Thienyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30711-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Heptanoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTANOYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95SA3Y3JSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Thienyl)-1-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.